Methyl 2-(azetidin-3-yl)-1,3-oxazole-4-carboxylate;hydrochloride
CAS No.: 2095672-88-9
Cat. No.: VC5181611
Molecular Formula: C8H11ClN2O3
Molecular Weight: 218.64
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2095672-88-9 |
---|---|
Molecular Formula | C8H11ClN2O3 |
Molecular Weight | 218.64 |
IUPAC Name | methyl 2-(azetidin-3-yl)-1,3-oxazole-4-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C8H10N2O3.ClH/c1-12-8(11)6-4-13-7(10-6)5-2-9-3-5;/h4-5,9H,2-3H2,1H3;1H |
Standard InChI Key | MJTROQCVJFVAPV-UHFFFAOYSA-N |
SMILES | COC(=O)C1=COC(=N1)C2CNC2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyl 2-(azetidin-3-yl)-1,3-oxazole-4-carboxylate hydrochloride combines two heterocyclic systems: a saturated azetidine ring (a four-membered nitrogen-containing cycle) and a 1,3-oxazole ring (a five-membered aromatic system with nitrogen and oxygen atoms). The ester group at position 4 of the oxazole and the hydrochloride salt further modulate its reactivity and solubility . The IUPAC name is methyl 2-(azetidin-3-yl)-1,3-oxazole-4-carboxylate hydrochloride, and its SMILES representation is COC(=O)C1=COC(=N1)C2CNC2.Cl
.
Table 1: Key Physicochemical Properties
Property | Value | Source |
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Molecular Formula | ||
Molecular Weight | 218.64 g/mol | |
CAS Number | 2095672-88-9 | |
Solubility | Not publicly disclosed |
Synthesis and Preparation
Synthetic Pathways
The synthesis of methyl 2-(azetidin-3-yl)-1,3-oxazole-4-carboxylate hydrochloride involves multi-step organic reactions. A regioselective approach, adapted from methodologies for analogous 1,2-oxazole derivatives, begins with β-enamino ketoesters derived from N-Boc-protected azetidine carboxylic acids . Key steps include:
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Formation of β-Enamino Ketoesters: Reaction of N-Boc-azetidine-3-carboxylic acid with Meldrum’s acid and subsequent methanolysis yields β-keto esters .
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Cyclization with Hydroxylamine: Treatment with hydroxylamine hydrochloride induces cyclization, forming the oxazole ring. The reaction proceeds via nucleophilic attack at the carbonyl carbon, followed by dehydration and intramolecular cyclization .
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Hydrochloride Salt Formation: The final product is isolated as a hydrochloride salt to enhance stability and solubility .
Table 2: Critical Reaction Conditions
Step | Reagents/Conditions | Yield |
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β-Keto Ester Formation | Meldrum’s acid, EDC·HCl, DMAP | 60–75% |
Oxazole Cyclization | NHOH·HCl, EtOH, reflux | 50–65% |
Salt Formation | HCl (gaseous), EtOAc | Quantitative |
Structural Characterization
Spectroscopic Analysis
The compound’s structure has been validated through advanced spectroscopic techniques:
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IR Spectroscopy: Peaks at 1720 cm (ester C=O) and 1650 cm (oxazole C=N) .
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NMR Spectroscopy:
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X-Ray Crystallography: Confirms the planar oxazole ring and chair-like conformation of the azetidine moiety .
Regioselectivity and Isomerism
Despite the potential for regioisomeric products (e.g., 1,2-oxazole vs. 1,3-oxazole), the reaction exclusively forms the 1,3-oxazole derivative due to kinetic control favoring cyclization at the β-enamino position .
Precaution | Recommendation |
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Personal Protection | Gloves, goggles, ventilated hood |
Storage | Dry, cool, inert atmosphere |
Disposal | Incineration per local regulations |
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